PDE-9 inhibitor

Description

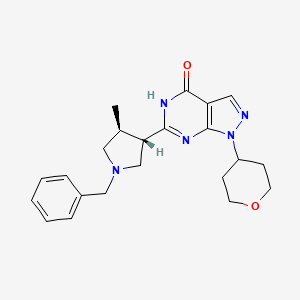

Structure

3D Structure

Properties

IUPAC Name |

6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-15-12-26(13-16-5-3-2-4-6-16)14-19(15)20-24-21-18(22(28)25-20)11-23-27(21)17-7-9-29-10-8-17/h2-6,11,15,17,19H,7-10,12-14H2,1H3,(H,24,25,28)/t15-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEJWGYZBXCGGM-DNVCBOLYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648755 |

Source

|

| Record name | 6-[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082743-70-1 |

Source

|

| Record name | 1,5-Dihydro-6-[(3S,4S)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082743-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Integral Role of Phosphodiesterase-9 in cGMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 9 (PDE9) is a critical enzyme in the regulation of cyclic guanosine monophosphate (cGMP) signaling. With the highest affinity for cGMP among all phosphodiesterase families, PDE9 acts as a key modulator of intracellular cGMP concentrations, influencing a wide array of physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the function of PDE9 in cGMP signaling pathways, its kinetic properties, tissue distribution, and its emerging role as a therapeutic target. Detailed experimental protocols for assessing PDE9 activity and quantifying cGMP levels are provided, alongside a comprehensive summary of key quantitative data to support further research and drug development efforts in this area.

Introduction to cGMP Signaling and the Role of Phosphodiesterases

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a pivotal role in numerous cellular functions, including smooth muscle relaxation, neuronal signaling, and inflammatory responses.[1][2] The intracellular concentration of cGMP is tightly regulated by a balance between its synthesis by guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs).[3]

There are two primary pathways for cGMP synthesis:

-

The Nitric Oxide (NO)-Soluble Guanylate Cyclase (sGC) Pathway: In this pathway, nitric oxide activates soluble guanylate cyclase, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[1][4]

-

The Natriuretic Peptide (NP)-Particulate Guanylate Cyclase (pGC) Pathway: Natriuretic peptides bind to and activate particulate guanylate cyclases, which are transmembrane receptors, to produce cGMP.[5]

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, thereby terminating their signaling. The PDE superfamily is divided into 11 families based on their substrate specificity, kinetic properties, and regulatory mechanisms.[6] PDEs 5, 6, and 9 are specific for cGMP, while others can hydrolyze both cGMP and cAMP.[3]

Phosphodiesterase 9 (PDE9): A High-Affinity Regulator of cGMP

PDE9 stands out among the cGMP-specific PDEs due to its exceptionally high affinity for its substrate.[7] This characteristic suggests that PDE9 is a primary regulator of basal cGMP levels in tissues where it is expressed.[3] A key feature of PDE9-mediated cGMP regulation is its independence from the NO-sGC pathway.[7] Studies have shown that PDE9 primarily hydrolyzes cGMP generated by the NP-pGC pathway.[5][7] This distinction is crucial in pathological conditions where NO signaling may be impaired.

Kinetic Properties

The enzymatic activity of PDE9A is characterized by a low Michaelis constant (Km) for cGMP, indicating its high affinity for the substrate. The turnover rate (kcat) reflects the number of substrate molecules converted to product per enzyme molecule per second.

| Parameter | Value | Species | Reference |

| Km (cGMP) | ~70 - 170 nM | Human | [8] |

| Km (cAMP) | ~230 µM | Human | [8] |

| kcat | Data not consistently available in search results |

Table 1: Kinetic Parameters of PDE9A.

Tissue Distribution and Expression

PDE9A exhibits a wide but distinct tissue distribution, with notable expression in the brain, heart, kidneys, and spleen.[4][9] Its expression levels can be altered in disease states, suggesting a role in the pathophysiology of various disorders. For instance, PDE9A is upregulated in cardiac hypertrophy and heart failure.[7]

| Tissue | Relative mRNA Expression Level | Reference |

| Brain (Cerebellum, Striatum, Hippocampus) | High | [5] |

| Heart | Moderate (Upregulated in disease) | [7] |

| Kidney | High | [4] |

| Spleen | High | [4] |

| Small Intestine | High | [4] |

| Colon | High | [4] |

| Prostate | High | [4] |

Table 2: Relative mRNA Expression of PDE9A in Human Tissues. Note: "High" and "Moderate" are qualitative summaries from the search results.

The Role of PDE9 in cGMP Signaling Pathways

PDE9's regulation of the NP-pGC-cGMP pathway has significant implications for cellular function. In the cardiovascular system, this pathway is involved in vasodilation, and the regulation of cardiac remodeling. In the brain, it is implicated in synaptic plasticity and cognitive function.

Figure 1: Overview of the cGMP signaling pathway highlighting the role of PDE9A.

PDE9 as a Therapeutic Target

The critical role of PDE9 in modulating cGMP signaling has made it an attractive target for drug development in various therapeutic areas.

Cardiovascular Disease

In heart failure, where the NO-sGC pathway is often compromised, enhancing the NP-pGC-cGMP pathway through PDE9 inhibition is a promising strategy.[7] PDE9 inhibitors have been shown to protect against pathological cardiac hypertrophy and improve cardiac function in preclinical models.[7]

Neurological Disorders

In the central nervous system, PDE9 is involved in regulating synaptic plasticity and cognitive processes.[3][5] Inhibition of PDE9 has been explored as a potential treatment for Alzheimer's disease and other neurodegenerative disorders by aiming to enhance cGMP-mediated neuronal signaling.[3]

PDE9 Inhibitors

A number of selective PDE9 inhibitors have been developed and are in various stages of research and clinical investigation.

| Inhibitor | IC50 (Human PDE9A) | Selectivity vs. other PDEs | Reference |

| BAY 73-6691 | ~55 nM | High | [10] |

| PF-04447943 | ~2.8 - 18 nM | High | [11][12] |

| Tovinontrine (IMR-687) | Data not available in search results | High | |

| PF-4181366 | Data not available in search results | High | [12] |

Table 3: IC50 Values of Selected PDE9A Inhibitors. Note: IC50 values can vary depending on assay conditions.

The following table illustrates the typical fold change in cGMP levels observed upon PDE9 inhibition in different experimental systems.

| System | Fold Change in cGMP | Reference |

| Rodent Brain (Striatum, Cortex) | Significant increase | [3][13] |

| Human Breast Cancer Cell Lines | Significant increase | [12] |

| K562 Erythroleukemic Cells | Significant increase in γ-globin gene production | [10] |

Table 4: Reported Changes in cGMP Levels Following PDE9A Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of PDE9 in cGMP signaling.

PDE9A Enzyme Activity Assay (Fluorescence Polarization)

This protocol is based on the principle of fluorescence polarization (FP), where the binding of a fluorescently labeled cGMP derivative to a specific binding agent results in a change in the polarization of emitted light upon hydrolysis of the cGMP by PDE9A.[14][15]

Materials:

-

Recombinant human PDE9A enzyme

-

FAM-labeled cyclic GMP (FAM-cGMP)

-

PDE assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

Binding Agent (specific for fluorescent monophosphate)

-

Binding Agent Diluent

-

Test compounds (potential inhibitors) dissolved in DMSO

-

Black, low-volume 384-well microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of FAM-cGMP in PDE assay buffer. The final concentration in the assay will typically be in the low nanomolar range.

-

Prepare serial dilutions of the test compounds in PDE assay buffer. Ensure the final DMSO concentration does not exceed 1%.

-

Dilute the recombinant PDE9A enzyme to the desired concentration in cold PDE assay buffer immediately before use. The optimal concentration should be determined empirically.

-

-

Assay Reaction:

-

Add 5 µL of the test compound or vehicle (for controls) to the wells of the microplate.

-

Add 10 µL of the diluted PDE9A enzyme solution to all wells except the "no enzyme" control.

-

Initiate the reaction by adding 10 µL of the FAM-cGMP working solution to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Termination and Detection:

-

Prepare the detection reagent by diluting the Binding Agent in the Binding Agent Diluent according to the manufacturer's instructions.

-

Add 25 µL of the detection reagent to each well to stop the enzymatic reaction and initiate the binding of the fluorescent product.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a suitable microplate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).

-

Data Analysis:

-

Calculate the change in fluorescence polarization (ΔmP) by subtracting the mP values of the "no enzyme" control from all other wells.

-

Plot the ΔmP values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 2: Workflow for a fluorescence polarization-based PDE9A activity assay.

Measurement of Intracellular cGMP Levels (ELISA)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of cGMP in cell lysates.[2][16]

Materials:

-

Cells or tissue of interest

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

cGMP ELISA kit (containing cGMP standards, cGMP-HRP conjugate, anti-cGMP antibody, wash buffer, substrate solution, and stop solution)

-

96-well microplate coated with a capture antibody

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample Preparation (Cell Lysates):

-

Culture cells to the desired confluency and treat with experimental compounds as required.

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Lyse the cells by adding an appropriate volume of cell lysis buffer (e.g., 1 mL of 0.1 M HCl per 10 cm dish).

-

Incubate at room temperature for 10-20 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at >600 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant for the cGMP assay. Samples may require acylation according to the kit manufacturer's instructions to improve sensitivity.

-

-

ELISA Procedure:

-

Prepare the cGMP standards by serial dilution according to the kit protocol.

-

Add 50 µL of standards, samples, and controls to the appropriate wells of the antibody-coated microplate.

-

Add 25 µL of cGMP-HRP conjugate to each well.

-

Add 25 µL of anti-cGMP antibody to each well.

-

Incubate the plate at room temperature for 2 hours on an orbital shaker.

-

Wash the plate 3-5 times with wash buffer.

-

Add 100 µL of substrate solution to each well and incubate for 10-30 minutes at room temperature, protected from light.

-

Add 100 µL of stop solution to each well to terminate the reaction.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against the logarithm of their concentrations.

-

Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the cGMP concentration to the total protein content of the cell lysate, determined by a separate protein assay (e.g., BCA assay).

Western Blot Analysis of PDE9A Expression

This is a general protocol for detecting PDE9A protein levels in cell or tissue lysates.[17][18][19][20]

Materials:

-

Cell or tissue lysates prepared in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for PDE9A

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the lysates using a protein assay.

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PDE9A antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Data Analysis:

-

Quantify the band intensity of PDE9A and a loading control (e.g., GAPDH or β-actin) using densitometry software.

-

Normalize the PDE9A band intensity to the loading control to determine the relative expression levels.

Conclusion

Phosphodiesterase 9 is a pivotal enzyme in the regulation of cGMP signaling, particularly through its high-affinity hydrolysis of cGMP generated by the natriuretic peptide pathway. Its distinct mechanism of action and tissue distribution make it a compelling target for therapeutic intervention in a range of diseases, including cardiovascular and neurological disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of PDE9 and to advance the development of novel therapeutics targeting this important signaling pathway. The continued exploration of PDE9 biology will undoubtedly uncover new insights into the complex and compartmentalized nature of cGMP signaling and its role in human health and disease.

References

- 1. elkbiotech.com [elkbiotech.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 5. Identification of new phosphodiesterase 9A (PDE9A) isoforms and how their expression and subcellular compartmentalization in brain changes across the lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. njms.rutgers.edu [njms.rutgers.edu]

- 7. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PDE9A phosphodiesterase 9A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. High expression of the cGMP-specific phosphodiesterase, PDE9A, in sickle cell disease (SCD) and the effects of its inhibition in erythroid cells and SCD neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. progeninc.co.kr [progeninc.co.kr]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. cloud-clone.com [cloud-clone.com]

- 17. docs.abcam.com [docs.abcam.com]

- 18. Western Blot Protocol | Proteintech Group [ptglab.com]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. bio-rad.com [bio-rad.com]

PDE-9 Inhibitors as Therapeutic Targets in Alzheimer's Disease: A Technical Guide

Executive Summary: Alzheimer's disease (AD) remains a significant challenge for modern medicine, with a pressing need for novel therapeutic strategies. One avenue of investigation has focused on modulating cyclic guanosine monophosphate (cGMP) signaling in the brain to enhance synaptic plasticity and memory. Phosphodiesterase-9 (PDE9), an enzyme that specifically hydrolyzes cGMP with high affinity, has emerged as a promising therapeutic target.[1][2][3] Inhibition of PDE9 elevates cGMP levels, which is hypothesized to counteract the synaptic and cognitive deficits characteristic of AD. Preclinical studies using selective PDE9 inhibitors have demonstrated robust improvements in cognitive function and synaptic health in various rodent models.[4][5][6] However, this early promise did not translate into clinical success, as key phase II trials with leading compounds failed to show efficacy in patients with mild-to-moderate AD.[7][8][9][10] This guide provides an in-depth technical overview of PDE9 as a therapeutic target, detailing the underlying signaling pathways, summarizing the quantitative data from key studies, outlining experimental protocols, and examining the critical translational gap between preclinical success and clinical failure.

The cGMP Signaling Pathway and the Role of PDE9

Cyclic guanosine monophosphate (cGMP) is a critical second messenger in the central nervous system, involved in regulating neuronal function, synaptic plasticity, and long-term memory formation.[11] Its intracellular concentration is tightly controlled by the balance between its synthesis by guanylyl cyclases (GCs) and its degradation by phosphodiesterases (PDEs).

There are two primary pathways for cGMP synthesis in the brain:

-

The NO-sGC Pathway: Nitric oxide (NO), often generated in response to NMDA receptor activation, diffuses across membranes to activate soluble guanylyl cyclase (sGC), leading to cGMP production in the cytoplasm.[4][12]

-

The NP-pGC Pathway: Natriuretic peptides (NPs) bind to and activate particulate guanylyl cyclase (pGC) located on the plasma membrane, generating a distinct, membrane-associated pool of cGMP.[7]

Phosphodiesterase 9A (PDE9A) is a high-affinity, cGMP-specific enzyme that plays a crucial role in regulating these cGMP pools.[13] Notably, evidence suggests that PDE9A may preferentially regulate the cGMP pool generated by the NP-pGC pathway, a distinction that has significant implications for its therapeutic application in AD.[7] By hydrolyzing cGMP, PDE9A terminates its downstream signaling through effectors like Protein Kinase G (PKG), which can influence synaptic processes by phosphorylating target proteins and modulating gene expression via the CREB signaling pathway.[7][14]

Preclinical Data and Key Compounds

A substantial body of preclinical research supports the hypothesis that PDE9 inhibition enhances cognitive function. Studies in rodents have consistently shown that selective PDE9 inhibitors can rescue memory deficits, increase synaptic plasticity (long-term potentiation), and elevate cGMP levels in the brain and cerebrospinal fluid.[4][15]

Several potent and selective PDE9 inhibitors have been developed and characterized.

Table 1: In Vitro Potency and Selectivity of Key PDE-9 Inhibitors

| Compound | Target | IC50 / Ki (nM) | Selectivity | Reference |

| PF-04447943 | Human PDE9 | Ki = 2.8 | High selectivity vs. PDEs 1-8, 10-11 | [5] |

| Rat PDE9 | Ki = 18 | [5] | ||

| BAY 73-6691 | Human PDE9 | IC50 = 55 | Moderate selectivity vs. PDE1 | [16] |

| Murine PDE9 | IC50 = 100 | [16] | ||

| Compound 16 | PDE9A | IC50 = 34 | >55-fold vs. other PDEs; also a metal chelator | [17] |

| Compound 1h | PDE9A | IC50 = 56 | Acceptable selectivity vs. other PDEs; antioxidant | [2] |

| DB987 | PDE9 | IC50 = 5.35 | Potent inhibitor identified via virtual screening | [18][19] |

These compounds have been instrumental in validating the target in animal models. For instance, PF-04447943 was shown to improve performance in novel object recognition tasks and increase the phosphorylation of the GluR1 subunit of AMPA receptors in the hippocampus, a key marker of synaptic plasticity.[5] Similarly, BAY 73-6691 was found to restore long-term potentiation that was impaired by Aβ oligomers and improve memory in APP transgenic mice.[20]

Clinical Trials and the Translational Gap

Despite the compelling preclinical evidence, the clinical development of PDE9 inhibitors for Alzheimer's disease has been unsuccessful. Two major compounds, Pfizer's PF-04447943 and Boehringer Ingelheim's BI 409306, failed to demonstrate efficacy in Phase II clinical trials.

Table 2: Summary of Key Phase II Clinical Trials of PDE-9 Inhibitors in Alzheimer's Disease

| Compound | Trial Identifier(s) | Patient Population | Key Outcome | Reference |

| PF-04447943 | NCT00930059 | Mild to moderate AD | Failed to show significant improvement on ADAS-Cog or other cognitive scales vs. placebo. | [8][10] |

| BI 409306 | NCT02240693, NCT02337907 | Cognitive impairment due to AD | Did not meet primary efficacy endpoints for cognition; no significant difference from placebo. | [7][9] |

This discrepancy between robust preclinical effects and clinical failure highlights a significant translational gap. One leading hypothesis for this failure is the specific cGMP pool regulated by PDE9. As mentioned, PDE9 may primarily act on cGMP generated by the NP-pGC pathway at the cell membrane, whereas the NO-sGC pathway, which generates cytoplasmic cGMP, might be more critically involved in the synaptic deficits of AD.[7] If the core pathology of AD disrupts the NO-sGC pathway, inhibiting PDE9 might not be sufficient to restore the functionally relevant cGMP pool.

Key Experimental Methodologies

The characterization of PDE9 inhibitors relies on robust and reproducible experimental protocols. The most fundamental of these is the in vitro enzymatic assay to determine inhibitory potency (IC50).

This protocol is based on a widely used radioenzymatic method.[2][21]

-

Protein Expression and Purification:

-

The catalytic domain of human PDE9A (e.g., residues 181-506) is subcloned into an expression vector (e.g., pET vector).

-

The plasmid is transformed into a suitable E. coli strain (e.g., BL21).

-

Cells are grown in LB medium at 37°C until an OD600 of 0.6-0.8 is reached.

-

Protein expression is induced with IPTG (e.g., 0.1 mM) at a lower temperature (e.g., 15°C) for ~20 hours.

-

Cells are harvested, lysed, and the recombinant PDE9A protein is purified, typically using a Ni-NTA affinity column. Protein purity (>90%) is confirmed by SDS-PAGE.

-

-

Enzymatic Reaction:

-

The assay is performed in a buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, and 1 mM DTT.

-

Varying concentrations of the test inhibitor are pre-incubated with the purified PDE9A enzyme.

-

The reaction is initiated by adding the substrate, tritiated cGMP (³H-cGMP), at a concentration below its Km value.

-

The reaction proceeds at room temperature (25°C) for a fixed time (e.g., 15 minutes).

-

-

Reaction Termination and Measurement:

-

The reaction is terminated by adding 0.2 M ZnSO₄.

-

The product of the reaction (³H-5'-GMP) is precipitated by adding 0.2 N Ba(OH)₂. The unreacted ³H-cGMP substrate remains in the supernatant.

-

After centrifugation, the radioactivity in the supernatant (unreacted substrate) is measured using a liquid scintillation counter.

-

The amount of hydrolyzed cGMP is calculated by subtracting the supernatant radioactivity from the total initial radioactivity.

-

-

Data Analysis:

-

Inhibition curves are generated by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.

-

Conclusion and Future Perspectives

The journey of PDE9 inhibitors for Alzheimer's disease serves as a paradigmatic case in modern drug development. While the therapeutic hypothesis is biologically plausible and strongly supported by a wealth of preclinical data, the target has failed to show clinical validation for this indication. The reasons are likely complex, potentially involving the specific roles of different cGMP signaling pools in the human brain, fundamental species differences, or the possibility that targeting this pathway is insufficient to overcome the multifaceted pathology of established AD.

Future research in this area should focus on:

-

Understanding cGMP Compartmentalization: Further elucidating the distinct roles of the NO-sGC and NP-pGC pathways in the context of human AD neurobiology is critical.

-

Multifunctional Ligands: Designing molecules that combine PDE9 inhibition with other beneficial properties, such as antioxidant activity or metal chelation, may offer a synergistic approach.[2][17]

-

Alternative Indications: The pro-cognitive effects of PDE9 inhibitors may yet prove beneficial in other CNS disorders where cGMP signaling is dysregulated, and research has shifted to explore their utility in conditions like schizophrenia.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhibition of phosphodiesterase: A novel therapeutic target for the treatment of mild cognitive impairment and Alzheimer’s disease [frontiersin.org]

- 4. Frontiers | Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide [frontiersin.org]

- 5. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDE-9 inhibitors: Potential therapeutics for the treatment of Alzheimer’s disease | by Innoplexus | Medium [medium.com]

- 7. Phosphodiesterase Inhibitors for Alzheimer’s Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. boehringer-ingelheim.com [boehringer-ingelheim.com]

- 10. researchgate.net [researchgate.net]

- 11. Phosphodiesterases as Therapeutic Targets for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of PDE9 in Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Perspective on Natural and Nature-Inspired Small Molecules Targeting Phosphodiesterase 9 (PDE9): Chances and Challenges against Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PDE inhibition in distinct cell types to reclaim the balance of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of novel PDE9 inhibitors capable of inhibiting Aβ aggregation as potential candidates for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In vitro assay for PDE9 inhibitors [bio-protocol.org]

PDE-9 in the Central Nervous System: An In-depth Technical Guide on Expression, Localization, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Phosphodiesterase-9 (PDE9), a high-affinity, cGMP-specific phosphodiesterase, and its role within the central nervous system (CNS). As a key regulator of cyclic guanosine monophosphate (cGMP) signaling, PDE9 has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders. This document details its expression and localization across various brain regions, delves into the experimental protocols used for its study, and visualizes its role in critical signaling pathways.

Expression and Localization of PDE9A in the CNS

PDE9A, the primary isoform in the brain, exhibits a distinct and widespread distribution throughout the CNS. Its expression has been characterized at both the mRNA and protein levels, revealing enrichment in areas crucial for cognitive function, motor control, and sensory processing.

Quantitative Data on PDE9A Expression

The quantification of PDE9A expression is critical for understanding its physiological roles and for the development of targeted therapeutics. While absolute quantification can vary between studies and methodologies, relative expression levels provide valuable insights into its regional importance.

Table 1: Relative Expression of PDE9A mRNA in the Rat Brain

This table summarizes the relative intensities of PDE9A mRNA expression as determined by in situ hybridization. The data indicates the highest levels of expression in the olfactory bulb, cerebellum, and basal forebrain.[1]

| Brain Region | Relative Expression Intensity |

| Olfactory System | |

| Olfactory Bulb (Glomerular & Granular Layers) | +++ |

| Anterior Olfactory Nucleus | +++ |

| Olfactory Tubercle | +++ |

| Cerebral Cortex | |

| Neocortex (Layers II, V, VI) | ++ |

| Insular Cortex | +++ |

| Hippocampal Formation | |

| CA1 Region | ++ |

| Dentate Gyrus | ++ |

| Basal Ganglia | |

| Caudoputamen | ++ |

| Striatal Fundus | +++ |

| Thalamus | |

| Reticular Thalamic Nucleus | ++ |

| Paracentral Thalamic Nucleus | + |

| Hypothalamus | |

| Medial Preoptic Area | ++ |

| Dorsomedial & Ventromedial Nuclei | + |

| Cerebellum | |

| Purkinje Cell Layer | +++ |

| Granular Layer | +++ |

Key: +++ (High), ++ (Moderate), + (Weak)

Table 2: Changes in PDE9A Protein Expression in Organotypic Hippocampal Slices

This table presents data from a study investigating the effects of kainate (KA)-induced excitotoxicity on PDE9A protein levels in organotypic hippocampal slices, as measured by Western blot. The results show a significant increase in PDE9A expression following KA treatment, suggesting a role for PDE9 in neurodegenerative processes.[2]

| Treatment Group | Relative PDE9A Protein Level (Normalized to Control) | Statistical Significance (p-value) |

| Control (CRL) | 1.00 | - |

| Kainate (KA) | 1.58 (approx.) | < 0.05 |

Cellular and Subcellular Localization

In situ hybridization and immunohistochemical studies have revealed that PDE9A mRNA and protein are primarily expressed in neurons.[3] Specifically, high levels are found in:

At the subcellular level, PDE9A localization is highly organized, suggesting its involvement in regulating distinct pools of cGMP. Studies have shown that PDE9A is enriched in both the membrane and nuclear fractions of brain tissue.[4][6] This compartmentalization allows for the precise control of cGMP signaling in specific cellular domains, influencing a wide range of neuronal functions from synaptic plasticity to gene expression.

Signaling Pathways Involving PDE9

PDE9 plays a crucial role in modulating intracellular signaling cascades by controlling the levels of the second messenger cGMP. Its high affinity for cGMP makes it a potent regulator of pathways influencing synaptic function, neuronal survival, and plasticity.

The cGMP Signaling Pathway

The canonical cGMP signaling pathway is activated by nitric oxide (NO) and natriuretic peptides (NPs). NO, produced by nitric oxide synthase (NOS), activates soluble guanylate cyclase (sGC) in the cytosol, leading to cGMP production. Concurrently, NPs can activate particulate guanylate cyclase (pGC) at the cell membrane. The cGMP produced then activates downstream effectors such as protein kinase G (PKG), cyclic nucleotide-gated ion channels, and other PDEs. PDE9A acts as a key "brake" on this pathway by rapidly hydrolyzing cGMP to GMP, thus terminating the signal.[5][7]

Experimental Protocols

The study of PDE9A expression and localization in the CNS relies on a variety of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Immunohistochemistry (IHC) for PDE9A in Brain Tissue

This protocol describes the detection of PDE9A protein in paraffin-embedded brain sections.

Materials:

-

Paraffin-embedded brain sections on slides

-

10 mM Sodium Citrate buffer (pH 6.0)

-

Deionized water

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking solution (e.g., 5% normal goat serum in wash buffer)

-

Primary antibody: anti-PDE9A antibody

-

Biotinylated secondary antibody

-

Streptavidin-HRP reagent

-

DAB substrate kit

-

Hematoxylin counterstain

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Bring slides to a boil in 10 mM sodium citrate buffer (pH 6.0).

-

Maintain at a sub-boiling temperature for 10 minutes.

-

Cool slides on a bench-top for 30 minutes.

-

-

Staining:

-

Wash sections in deionized water three times for 5 minutes each.

-

Wash sections in wash buffer for 5 minutes.

-

Block each section with 100-400 µl of blocking solution for 1 hour at room temperature.

-

Remove blocking solution and add 100-400 µl of diluted primary anti-PDE9A antibody. Incubate overnight at 4°C.[8]

-

Remove antibody solution and wash sections in wash buffer three times for 5 minutes each.

-

Add 100-400 µl of biotinylated diluted secondary antibody. Incubate for 30 minutes at room temperature.

-

Remove secondary antibody solution and wash sections three times with wash buffer for 5 minutes each.

-

Add 100-400 µl of Streptavidin-HRP reagent to each section and incubate for 30 minutes at room temperature.

-

Wash sections three times in wash buffer for 5 minutes each.

-

Add 100-400 µl of DAB substrate to each section and monitor staining development under a microscope.

-

As soon as the desired color intensity is reached, immerse slides in deionized water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain sections in hematoxylin.

-

Wash sections in deionized water two times for 5 minutes each.

-

Dehydrate sections through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

In Situ Hybridization (ISH) for PDE9A mRNA

This protocol outlines the detection of PDE9A mRNA in frozen brain sections using digoxigenin (DIG)-labeled riboprobes.

Materials:

-

Frozen brain sections on coated slides

-

4% Paraformaldehyde (PFA) in PBS

-

PBS, DEPC-treated

-

Proteinase K

-

Triethanolamine

-

Acetic anhydride

-

Hybridization buffer

-

DIG-labeled anti-sense and sense PDE9A riboprobes

-

Stringency wash buffers (SSC)

-

Blocking solution

-

Anti-DIG-AP (alkaline phosphatase) antibody

-

NBT/BCIP substrate solution

Procedure:

-

Tissue Preparation and Pre-treatment:

-

Fix frozen sections in 4% PFA for 15 minutes.

-

Wash in PBS (2 x 5 minutes).

-

Permeabilize with Proteinase K (1 µg/ml in PBS) for 10 minutes at 37°C.

-

Post-fix in 4% PFA for 5 minutes.

-

Wash in PBS (2 x 5 minutes).

-

Acetylate in 0.1 M triethanolamine with 0.25% acetic anhydride for 10 minutes.

-

Wash in PBS and dehydrate through a graded ethanol series.

-

-

Hybridization:

-

Dilute the DIG-labeled PDE9A probe (and sense control probe on separate slides) in hybridization buffer.

-

Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C.[9]

-

-

Post-Hybridization Washes:

-

Remove coverslips and perform high-stringency washes in SSC buffers at 65°C to remove non-specifically bound probe.[9]

-

-

Immunological Detection:

-

Color Development:

-

Equilibrate sections in detection buffer (e.g., NTMT).

-

Incubate sections in NBT/BCIP substrate solution in the dark until the desired color develops.

-

Stop the reaction by washing in PBS.

-

Counterstain if desired and mount with an aqueous mounting medium.

-

Western Blotting for PDE9A

This protocol details the detection and relative quantification of PDE9A protein in brain tissue homogenates.

Materials:

-

Brain tissue samples

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-PDE9A antibody

-

HRP-conjugated secondary antibody

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

ECL detection reagent

Procedure:

-

Protein Extraction:

-

Homogenize brain tissue in ice-cold RIPA buffer. A dounce homogenizer is recommended to avoid protein denaturation.[10]

-

Sonicate briefly if necessary to shear DNA.

-

Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Mix a standardized amount of protein from each sample with Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.

-

Run the gel until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PDE9A antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Signal Detection and Analysis:

-

Incubate the membrane with ECL detection reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities using densitometry software. Normalize the PDE9A signal to a loading control (e.g., β-actin or GAPDH).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the localization of a protein of interest, such as PDE9A, in brain tissue using immunohistochemistry.

This guide provides a foundational understanding of PDE9A in the CNS for professionals in neuroscience research and drug development. The provided data, protocols, and pathway diagrams serve as a valuable resource for further investigation into the therapeutic potential of targeting this critical enzyme.

References

- 1. Expression of cGMP-Specific Phosphodiesterase 9A mRNA in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide [frontiersin.org]

- 4. Identification of new phosphodiesterase 9A (PDE9A) isoforms and how their expression and subcellular compartmentalization in brain changes across the lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of new PDE9A isoforms and how their expression and subcellular compartmentalization in the brain change across the life span - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PDE-9A Isoforms and Their Specific Functions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphodiesterase 9A (PDE9A) is a high-affinity, cGMP-specific phosphodiesterase that plays a critical role in regulating intracellular cyclic guanosine monophosphate (cGMP) levels.[1][2] Encoded by a single gene, PDE9A gives rise to a multitude of isoforms through alternative splicing, with over 20 mRNA variants identified in humans.[3][4] These isoforms exhibit distinct tissue distribution, subcellular localization, and potentially specific physiological functions, making them attractive targets for therapeutic intervention in a range of disorders, including cardiovascular and neurological diseases.[5][6][7] This technical guide provides a comprehensive overview of PDE-9A isoforms, their specific functions, the signaling pathways they modulate, and detailed experimental protocols for their study.

PDE-9A Isoforms: Diversity and Characteristics

The complexity of the PDE9A gene leads to the expression of numerous splice variants. While many have been identified at the mRNA level, research has primarily focused on a few protein isoforms. At least five major splice variants, designated PDE9A1 through PDE9A5, have been characterized, alongside more recently identified novel isoforms.[2][8]

Known Isoforms and their Properties

The differential splicing of the PDE9A gene results in isoforms with varying N-terminal regions, which influences their subcellular localization and potentially their interaction with other proteins.[8] The catalytic domain, however, remains largely conserved.[4]

Table 1: Summary of Key Human PDE9A Isoforms

| Isoform | Protein Size (amino acids) | Subcellular Localization | Key Tissue Expression | Known Characteristics |

| PDE9A1 | 593 | Nucleus | Spleen, Lymph Node, Thymus, T-cells, Prostate, Colon, Brain[2][4][8] | Contains a pat7 nuclear localization motif.[2][8] |

| PDE9A2 | - | - | Brain, Lung[9] | Catalytic domain structure has been crystallized.[10] |

| PDE9A3 | - | - | - | Smaller isoform.[8] |

| PDE9A4 | - | - | - | Smaller isoform.[8] |

| PDE9A5 | 492 | Cytoplasm | Spleen, Lymph Node, Thymus, T-cells[2][8] | Lacks exons 2 and 5.[8] |

| PDE9A6 | ~57 kDa | Membrane, Nucleus | Brain, Lung[11] | Reliably detected in brain and lung of mice.[9][11] |

| PDE9X-100 | ~100 kDa | Membrane, Nucleus | Brain, Lung[9][11] | Novel isoform identified in mouse brain and lung.[9][11] |

| PDE9X-120 | ~120 kDa | Membrane, Nucleus | Brain, Lung[9][11] | Novel isoform identified in mouse brain and lung.[9][11] |

| PDE9X-175 | ~175 kDa | Membrane, Nucleus | Brain, Lung[9][11] | Novel isoform identified in mouse brain and lung.[9][11] |

Enzymatic Properties

PDE9A isoforms are characterized by their high affinity and selectivity for cGMP. The Michaelis constant (Km) for cGMP is in the low nanomolar range, approximately 1000-fold lower than for cAMP.[1]

Table 2: Kinetic Parameters of PDE9A Isoforms

| Isoform | Substrate | Km (µM) | Vmax (µmol/min/mg) | Divalent Cation Dependence |

| PDE9A1 | cGMP | 0.25 | 0.96 | Mn2+ > Mg2+[2] |

| PDE9A5 | cGMP | 0.39 | 2.55 | Mn2+ > Mg2+[2] |

| Recombinant Human PDE9A | cGMP | ~0.17 | - | Mn2+ > Mg2+[2] |

| Recombinant Human PDE9A | cAMP | ~230 | - | -[2] |

Specific Functions and Signaling Pathways

The subcellular compartmentalization of PDE9A isoforms is crucial for their specific functions, as it allows for the regulation of distinct cGMP pools generated by different signaling pathways.

Cardiovascular System

In the heart, PDE9A expression is normally low but is significantly upregulated in pathological conditions such as cardiac hypertrophy and heart failure.[1][2] Unlike PDE5A, which primarily regulates nitric oxide (NO)-stimulated cGMP, PDE9A specifically hydrolyzes cGMP generated by the natriuretic peptide (NP) signaling pathway.[1][2]

Caption: PDE9A isoforms regulate distinct cGMP pools in cardiac myocytes.

Inhibition of PDE9A has been shown to protect against pathological cardiac remodeling and reverse established heart disease, independent of NO synthase activity.[1] This makes PDE9A a promising therapeutic target for heart failure, particularly heart failure with preserved ejection fraction (HFpEF).[2]

Nervous System

PDE9A is highly expressed in various brain regions, including the cortex, hippocampus, and cerebellum.[3][5] In the brain, similar to the heart, PDE9A appears to regulate a pool of cGMP that is independent of the canonical NO-sGC pathway.[3][5]

Caption: PDE9A modulates cGMP signaling in neurons, impacting synaptic plasticity.

Pharmacological inhibition of PDE9A has been shown to enhance synaptic plasticity and improve cognitive function in animal models, leading to clinical investigations of PDE9A inhibitors for neurodegenerative diseases like Alzheimer's disease.[3][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PDE-9A isoforms.

Western Blotting for PDE-9A Isoform Detection

This protocol is for the detection and semi-quantification of PDE9A isoforms in tissue or cell lysates.

Caption: Workflow for the detection of PDE9A isoforms by Western blotting.

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay kit (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PDE9A (isoform-specific if available)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

-

Protein Extraction: Homogenize tissue or lyse cells in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.

-

Sample Preparation: Mix a defined amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-PDE9A antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunohistochemistry (IHC) for Subcellular Localization

This protocol allows for the visualization of PDE9A isoform distribution within tissues.

Materials:

-

Paraffin-embedded tissue sections

-

Xylene and graded ethanol series

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., 10% normal goat serum in PBS)

-

Primary antibody against PDE9A

-

Biotinylated secondary antibody

-

Streptavidin-HRP complex

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.

-

Blocking: Block endogenous peroxidase activity with 3% H2O2 and then block non-specific binding sites with blocking solution.

-

Primary Antibody Incubation: Incubate sections with the primary anti-PDE9A antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a biotinylated secondary antibody.

-

Signal Amplification: Wash and incubate with a streptavidin-HRP complex.

-

Chromogenic Detection: Wash and apply DAB substrate until the desired stain intensity develops.

-

Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip using mounting medium.

Real-Time Quantitative PCR (RT-qPCR) for Isoform Expression Analysis

This protocol is for quantifying the relative expression levels of different PDE9A mRNA splice variants.

Materials:

-

Total RNA isolated from tissues or cells

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers specific for each PDE9A isoform and a reference gene

Procedure:

-

RNA Isolation and cDNA Synthesis: Isolate total RNA and perform reverse transcription to generate cDNA.

-

Primer Design: Design primers that specifically amplify each PDE9A splice variant. Primers can be designed to span exon-exon junctions unique to each isoform.

-

qPCR Reaction: Set up qPCR reactions containing cDNA, isoform-specific primers, and qPCR master mix.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of each isoform, normalized to a stable reference gene.

siRNA-Mediated Knockdown of Specific PDE9A Isoforms

This protocol describes the transient silencing of specific PDE9A isoforms in cultured cells.

Materials:

-

siRNA molecules specifically targeting the mRNA of the desired PDE9A isoform

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM reduced-serum medium

-

Cultured cells

Procedure:

-

Cell Seeding: Seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation: Dilute the specific siRNA and the transfection reagent separately in Opti-MEM, then combine and incubate to allow complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells and incubate for the time recommended by the transfection reagent manufacturer.

-

Gene Silencing: Replace the transfection medium with fresh culture medium and incubate for 24-72 hours to allow for knockdown of the target isoform.

-

Validation: Assess the knockdown efficiency by RT-qPCR or Western blotting for the targeted PDE9A isoform.

Conclusion

The diverse family of PDE-9A isoforms presents a complex and nuanced system for the regulation of cGMP signaling. Their distinct tissue distribution and subcellular localization enable the fine-tuning of specific physiological processes in both the cardiovascular and nervous systems. The upregulation of certain isoforms in disease states highlights their potential as valuable biomarkers and therapeutic targets. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the specific functions of each PDE-9A isoform, paving the way for the development of novel, targeted therapies.

References

- 1. progeninc.co.kr [progeninc.co.kr]

- 2. Phosphodiesterase 9a Inhibition in Mouse Models of Diastolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subcellular fractionation protocol [abcam.com]

- 4. protocols.io [protocols.io]

- 5. docs.abcam.com [docs.abcam.com]

- 6. Identification of new phosphodiesterase 9A (PDE9A) isoforms and how their expression and subcellular compartmentalization in brain changes across the lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.igem.org [static.igem.org]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mcmanuslab.ucsf.edu [mcmanuslab.ucsf.edu]

Methodological & Application

Application Notes and Protocols for PDE-9 Inhibitor Fluorescence Polarization Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 9 (PDE9) is a cGMP-specific phosphodiesterase that plays a critical role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), particularly the pool of cGMP generated by the natriuretic peptide-stimulated particulate guanylate cyclase (pGC) pathway. This distinct signaling cascade is implicated in various physiological processes, including cardiovascular homeostasis and neuronal function. Consequently, selective inhibitors of PDE9 are of significant interest as potential therapeutics for a range of disorders.

The fluorescence polarization (FP) assay is a homogeneous, high-throughput screening method well-suited for identifying and characterizing PDE9 inhibitors. This technique measures the change in the rotational motion of a fluorescently labeled cGMP substrate upon enzymatic hydrolysis and subsequent binding to a larger molecule. This application note provides a detailed protocol for a PDE9 inhibitor FP assay, presents data for known inhibitors, and illustrates the relevant signaling pathway and experimental workflow.

Principle of the Assay

The PDE9 inhibitor fluorescence polarization assay is based on the following principle: a small, fluorescently labeled cGMP molecule (tracer) tumbles rapidly in solution, resulting in a low fluorescence polarization value. In the presence of active PDE9 enzyme, the tracer is hydrolyzed to a fluorescently labeled GMP. This product is then captured by a large binding agent (e.g., a nanoparticle or a specific antibody), forming a large complex. The formation of this large complex significantly slows down the rotational motion of the fluorophore, leading to a high fluorescence polarization signal. Inhibitors of PDE9 will prevent the hydrolysis of the fluorescently labeled cGMP, thus keeping the fluorescence polarization signal low. The decrease in fluorescence polarization is directly proportional to the inhibitory activity of the compound.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several selective PDE9 inhibitors determined using fluorescence polarization or similar biochemical assays.

| Compound | PDE9A IC50 (nM) | Notes |

| BAY 73-6691 (racemate) | 55 | A well-characterized, selective PDE9 inhibitor.[1] |

| (R)-BAY 73-6691 | 22 | The more potent enantiomer of BAY 73-6691.[1] |

| (S)-BAY 73-6691 | 88 | The less potent enantiomer of BAY 73-6691.[1] |

| PF-04447943 | 12 | A potent and selective PDE9A inhibitor that has been evaluated in clinical trials.[2][3][4] |

| Compound 28 | 21 | A highly selective PDE9 inhibitor with a distinct chemical scaffold.[5] |

| BAY-7081 | 15 | A potent and orally bioavailable PDE9A inhibitor.[6] |

| BI 409306 | - | A selective PDE9A inhibitor investigated for cognitive impairment; specific IC50 from FP assay not detailed in the provided search results. |

Experimental Protocols

Materials and Reagents

-

Recombinant Human PDE9A2 Enzyme: Store at -80°C.

-

FAM-labeled cGMP Substrate: Fluorescein-labeled cyclic guanosine monophosphate. Store at -80°C.

-

PDE Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Triton X-100. Prepare fresh or store in aliquots at -20°C.

-

Binding Agent: A specific GMP-binding agent (e.g., IMAP beads or a specific antibody). Store as recommended by the manufacturer.

-

Binding Agent Diluent: A buffer compatible with the binding agent.

-

Test Compounds (Inhibitors): Dissolved in 100% DMSO.

-

Control Inhibitor: A known PDE9 inhibitor such as BAY 73-6691.

-

96-well or 384-well black, low-binding microplates.

-

Fluorescence polarization plate reader.

Assay Protocol

-

Reagent Preparation:

-

Complete PDE Assay Buffer: On the day of the experiment, ensure DTT is added to the PDE Assay Buffer to a final concentration of 1 mM.

-

Enzyme Solution: Thaw the recombinant human PDE9A2 enzyme on ice. Dilute the enzyme to the desired final concentration (e.g., 0.1-1 ng/µL) in Complete PDE Assay Buffer. Keep the diluted enzyme on ice. The optimal enzyme concentration should be determined empirically by running an enzyme titration curve.

-

Substrate Solution: Thaw the FAM-labeled cGMP substrate and dilute it to the desired final concentration (e.g., 100-300 nM) in Complete PDE Assay Buffer. Protect from light.

-

Test Compound Dilution: Prepare a serial dilution of the test compounds in 100% DMSO. Subsequently, prepare intermediate dilutions in Complete PDE Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Procedure:

-

Add 5 µL of the diluted test compound or control to the wells of the microplate. For positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of Complete PDE Assay Buffer containing the same percentage of DMSO as the compound wells.

-

Add 20 µL of the diluted PDE9A2 enzyme solution to all wells except the negative control wells. To the negative control wells, add 20 µL of Complete PDE Assay Buffer.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the diluted FAM-labeled cGMP substrate solution to all wells. The total reaction volume is now 50 µL.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

-

Detection:

-

Prepare the binding agent solution by diluting the binding agent in its corresponding diluent according to the manufacturer's instructions.

-

Stop the enzymatic reaction by adding 50 µL of the diluted binding agent solution to all wells.

-

Incubate the plate at room temperature for 30-60 minutes in the dark to allow for the binding to reach equilibrium.

-

Read the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used (for FAM: excitation ~485 nm, emission ~525 nm).

-

-

Data Analysis:

-

The fluorescence polarization (mP) values are calculated by the instrument's software.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = 100 x (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)]) where:

-

mP_sample is the mP value of the well with the test compound.

-

mP_low_control is the mP value of the positive control (no inhibitor).

-

mP_high_control is the mP value of the negative control (no enzyme).

-

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualization

Caption: Workflow for the PDE-9 Inhibitor Fluorescence Polarization Assay.

Caption: PDE-9 Signaling Pathway via Particulate Guanylate Cyclase.

References

- 1. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-based discovery of highly selective phosphodiesterase-9A inhibitors and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Studying PDE9 Inhibition in Hippocampal Slices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 9 (PDE9) is a high-affinity, cGMP-specific phosphodiesterase that is highly expressed in the brain, particularly in the hippocampus and cortex.[1][2] By hydrolyzing cyclic guanosine monophosphate (cGMP), PDE9 plays a crucial role in regulating intracellular cGMP levels and downstream signaling pathways.[1] Inhibition of PDE9 has emerged as a promising therapeutic strategy for various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, due to its potential to enhance synaptic plasticity and cognitive function.[3][4][5]

In vitro models using hippocampal slices offer a valuable platform to investigate the mechanism of action and therapeutic potential of PDE9 inhibitors. These models preserve the intricate neuronal circuitry of the hippocampus, allowing for the detailed study of synaptic transmission, plasticity, and neuroprotective effects. This document provides detailed application notes and protocols for studying PDE9 inhibition in both organotypic and acute hippocampal slices.

Signaling Pathways and Experimental Workflow

The primary mechanism of PDE9 inhibition is the elevation of intracellular cGMP levels. In hippocampal neurons, cGMP signaling is intricately linked to N-methyl-D-aspartate (NMDA) receptor function and nitric oxide (NO) signaling, which are critical for synaptic plasticity.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. flore.unifi.it [flore.unifi.it]

- 3. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. S31. ENHANCEMENT OF SYNAPTIC PLASTICITY BY COMBINATION OF PDE2 AND PDE9 INHIBITION PRESUMABLY VIA PRE- AND POST-SYNAPTIC MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo NO/cGMP signalling in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring cGMP Levels Following PDE-9 Inhibitor Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 9 (PDE-9) is a critical enzyme in cellular signaling, specifically responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP). As a high-affinity, cGMP-specific phosphodiesterase, PDE-9 plays a pivotal role in regulating intracellular cGMP concentrations.[1] Unlike other PDEs, such as PDE-5, which primarily metabolizes cGMP produced via the nitric oxide (NO) pathway, PDE-9 predominantly targets cGMP generated through the natriuretic peptide (NP) signaling cascade.[2][3] This distinction makes PDE-9 a compelling therapeutic target for a range of disorders, including cardiovascular diseases and neurological conditions.[2][4] Inhibition of PDE-9 leads to an accumulation of intracellular cGMP, thereby amplifying the downstream signaling effects.[5]

These application notes provide detailed protocols for the accurate measurement of cGMP levels in various biological samples following treatment with a PDE-9 inhibitor. The methodologies described are essential for researchers and drug development professionals seeking to characterize the pharmacodynamic effects of novel PDE-9 inhibitors and to elucidate their mechanism of action.

cGMP Signaling Pathway and the Role of PDE-9

The measurement of cGMP levels is a direct indicator of PDE-9 inhibition. The signaling pathway begins with the binding of natriuretic peptides to their receptors, which activates particulate guanylate cyclase (pGC) to convert guanosine triphosphate (GTP) to cGMP.[3] cGMP then acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors. PDE-9 terminates this signal by hydrolyzing cGMP to GMP.[3] By inhibiting PDE-9, the intracellular concentration of cGMP increases, leading to prolonged activation of its downstream targets.

Experimental Protocols

The accurate quantification of cGMP is highly dependent on appropriate sample collection and preparation to prevent its rapid degradation by phosphodiesterases. The following protocols outline methods for cell cultures, tissue samples, and plasma.

General Considerations for Sample Preparation

-

Rapid Inactivation of PDEs: It is crucial to inhibit PDE activity immediately upon sample collection to prevent ex vivo degradation of cGMP.[6] This can be achieved by rapid freezing in liquid nitrogen or by the addition of a broad-spectrum PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX) or by acidification with agents like 0.1 M HCl.[7][8]

-

Sample Storage: Store all samples at -80°C until analysis to ensure the stability of cGMP. Avoid repeated freeze-thaw cycles.[9]

Protocol 1: cGMP Measurement in Cultured Cells

This protocol is adapted for adherent cell lines.

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

0.1 M Hydrochloric acid (HCl)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Culture cells to the desired confluency in multi-well plates.

-

Treat cells with the PDE-9 inhibitor at various concentrations and for the desired time course. Include a vehicle control group.

-

Aspirate the cell culture medium.

-

Wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add 1 mL of 0.1 M HCl for every 35 cm² of surface area.[7]

-

Incubate at room temperature for 20 minutes to lyse the cells and inactivate PDEs.[7]

-

Scrape the cells from the surface using a cell scraper.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet cellular debris.[7]

-

Collect the supernatant, which contains the cGMP. This can be assayed directly or stored at -80°C.

Protocol 2: cGMP Measurement in Tissue Samples

Materials:

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Homogenization buffer (e.g., 0.1 M HCl or a buffer containing protease and phosphatase inhibitors)[8][10]

-

Tissue homogenizer

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Excise tissues immediately following the experimental endpoint and flash-freeze in liquid nitrogen.[11]

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[8]

-

Weigh the powdered tissue and add 5-10 volumes of ice-cold homogenization buffer (e.g., 5-10 µL of lysis buffer per mg of tissue).[11]

-

Homogenize the sample on ice using a tissue homogenizer.[11]

-

Centrifuge the homogenate at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.[11]

-

Collect the supernatant for cGMP analysis. Store at -80°C if not assayed immediately.

Protocol 3: cGMP Measurement in Plasma

Materials:

-

Anticoagulant (EDTA or heparin) collection tubes

-

Centrifuge

-

Microcentrifuge tubes

-

Ethanol, ice-cold (for protein precipitation)[7]

Procedure:

-

Collect whole blood into tubes containing an anticoagulant.

-

Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.[9]

-

Carefully collect the plasma supernatant.

-

For protein precipitation, add 4 volumes of ice-cold ethanol to 1 volume of plasma (e.g., 2 mL ethanol to 500 µL plasma).[7]

-

Vortex and incubate at room temperature for 5 minutes.[7]

-

Centrifuge at 1,500 x g for 10 minutes to pellet the precipitated proteins.[7]

-

Transfer the supernatant to a new tube. This can be assayed directly or evaporated to concentrate the sample.

cGMP Quantification Methods

Several methods are available for the quantification of cGMP, with competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common.

Method 1: Competitive ELISA

Competitive ELISAs are widely available in kit format and offer a straightforward and high-throughput method for cGMP quantification.

Principle: Free cGMP in the sample competes with a fixed amount of labeled cGMP (e.g., conjugated to an enzyme) for binding to a limited number of anti-cGMP antibody binding sites. The amount of labeled cGMP bound is inversely proportional to the concentration of cGMP in the sample.

General Protocol (refer to specific kit instructions): [9][11][12]

-

Prepare standards and samples.

-

Add standards and samples to the wells of an antibody-coated microplate.

-

Add the cGMP-enzyme conjugate.

-

Add the anti-cGMP antibody.

-

Incubate for the specified time (e.g., 2 hours at room temperature).

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to allow for color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the cGMP concentration in the samples based on the standard curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher specificity and sensitivity compared to ELISA and is considered the gold standard for small molecule quantification.[13][14]

Principle: The sample is first separated by liquid chromatography, and then the cGMP is ionized and fragmented. The mass spectrometer detects specific parent and daughter ions, allowing for highly selective and accurate quantification.

General Workflow:

-

Sample Extraction: Solid-phase extraction is often used to purify and concentrate cGMP from the sample matrix.[14]

-

Chromatographic Separation: A suitable LC column (e.g., porous graphitic carbon) is used to separate cGMP from other sample components.[13]

-

Mass Spectrometric Detection: Detection is typically performed using positive electrospray ionization and multiple reaction monitoring (MRM).[13]

-

Quantification: A stable isotope-labeled internal standard is used for accurate quantification.[14]

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate easy comparison between different treatment groups.

Table 1: Example of cGMP Levels in Response to a PDE-9 Inhibitor in Cultured Cells

| Treatment Group | Concentration (µM) | cGMP Concentration (pmol/mg protein) | Fold Change vs. Vehicle |

| Vehicle Control | 0 | 1.5 ± 0.2 | 1.0 |

| PDE-9 Inhibitor | 0.1 | 3.2 ± 0.4 | 2.1 |

| PDE-9 Inhibitor | 1 | 8.5 ± 0.9 | 5.7 |

| PDE-9 Inhibitor | 10 | 15.1 ± 1.5 | 10.1 |

Data are presented as mean ± standard deviation (n=3).

Table 2: Comparison of cGMP Measurement Techniques

| Feature | Competitive ELISA | LC-MS/MS |

| Principle | Immunoassay | Mass-based detection |

| Selectivity | Good | Excellent |

| Sensitivity | Good (pmol/mL range) | Excellent (fmol/mL range) |

| Throughput | High | Moderate |

| Cost | Lower | Higher |

| Expertise | Minimal | Specialized |

Conclusion